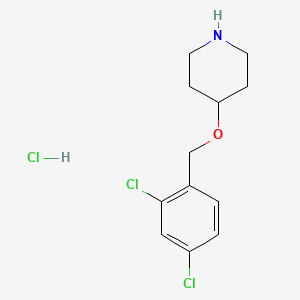

4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride

Description

4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride is a piperidine derivative featuring a 2,4-dichlorobenzyloxy substituent. This compound is part of the 6-membered heterocycle family and is cataloged as a research chemical (CymitQuimica, Product Ref: 10-F652658) .

Properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNFVKXHPQOUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-07-7 | |

| Record name | Piperidine, 4-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the 2,4-dichlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the piperidine nitrogen and the benzyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₆Cl₃N₁O

- Molecular Weight : Approximately 273.16 g/mol

- Structure : The compound features a piperidine ring with a dichlorobenzyloxy substituent, which enhances its lipophilicity and potential biological activity.

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules.

- Reactivity : The presence of the piperidine nitrogen allows for participation in nucleophilic substitution reactions and oxidation/reduction processes. Common reactions include:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Can be reduced to amines using agents like lithium aluminum hydride.

Biology

- Biological Activity : The compound is studied for its interactions with biological macromolecules, potentially influencing cellular processes.

- Mechanism of Action : It may act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For instance, it might interact with neurotransmitter receptors, influencing mood and cognition.

Medicine

- Therapeutic Potential : Ongoing research explores its use as a precursor in drug development, particularly for compounds targeting neurological disorders.

- Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit significant antimicrobial activity against various bacterial strains, indicating potential as an antimicrobial agent.

Industry

- Specialty Chemicals Production : Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- A study demonstrated its effectiveness against Gram-positive bacteria, showcasing its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride | TBD | TBD |

| Piperidine derivative A | 8 | Staphylococcus aureus |

| Piperidine derivative B | 16 | Escherichia coli |

- Further research indicated that the compound's lipophilicity aids in penetrating cell membranes, allowing it to interact with intracellular targets effectively.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features, molecular properties, and applications of 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride with its analogs:

Key Observations :

- Electron-Withdrawing Groups : The 2,4-dichloro and nitro substituents (e.g., in 4-(4-Nitrophenyl)piperidine HCl) enhance electrophilicity and may improve receptor binding in kinase inhibitors or anti-inflammatory agents .

- Steric Effects : Bulky substituents like diphenylmethoxy (303.83 g/mol) may reduce metabolic clearance but limit target accessibility compared to smaller groups .

Biological Activity

4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 273.16 g/mol. The compound features a piperidine ring substituted with a dichlorobenzyloxy group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dichlorobenzyloxy group enhances the lipophilicity of the compound, facilitating its ability to penetrate cell membranes and interact with intracellular targets.

Potential Targets

- Receptors : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzymes : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Piperidine derivative A | 8 | Staphylococcus aureus |

| Piperidine derivative B | 16 | Escherichia coli |

Antiviral Activity

Inhibitory effects against viral replication have also been observed. For example, compounds structurally related to this compound have been tested against Hepatitis C virus (HCV), showing promising results in reducing viral load in cell-based assays .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while some piperidine derivatives exhibit cytotoxic effects at higher concentrations, the specific cytotoxicity of this compound remains to be fully elucidated.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluating various piperidine derivatives found that modifications in the benzyl group significantly influenced antimicrobial activity. The presence of chlorine atoms was correlated with enhanced activity against resistant bacterial strains .

- Antiviral Screening : In a screening process for novel antiviral agents targeting HCV, several piperidine derivatives were identified as potent inhibitors. The structure-activity relationship indicated that substitutions at the para position of the phenyl ring were crucial for enhancing antiviral efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that:

- Chlorine Substituents : The presence of chlorine atoms at specific positions increases lipophilicity and receptor affinity.

- Piperidine Ring Modifications : Alterations in the piperidine structure can lead to varying degrees of biological activity, emphasizing the importance of molecular configuration.

Q & A

Basic: What are the critical safety protocols for handling 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .

- Storage: Store in a cool, dry place (<25°C) away from oxidizers and heat sources. Ensure containers are tightly sealed to avoid moisture absorption .

- Spill Management: Isolate the area, wear PPE, and use inert absorbents (e.g., vermiculite). Avoid washing into drains; collect residues for hazardous waste disposal .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Eye exposure requires flushing with water for 15 minutes. Seek medical attention for ingestion .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer:

- Reagent Selection: Use 2,4-dichlorobenzyl chloride and piperidine derivatives in a nucleophilic substitution reaction. Triethylamine or DMAP can act as bases to deprotonate piperidine and drive the reaction .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. Monitor temperature (20–40°C) to avoid side reactions .

- Purification Techniques: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

- Steric Considerations: The 2,4-dichloro substitution on the benzyl group may hinder reactivity. Pre-activate the benzyl chloride with catalytic KI to improve electrophilicity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase. Compare retention times against standards .

Advanced: How should researchers address contradictory stability or toxicity data across safety datasets?

Methodological Answer:

- Data Cross-Validation: Compare GHS classifications from multiple SDS (e.g., vs. 7). If discrepancies exist, default to stricter precautions (e.g., assume acute toxicity if unverified) .

- Experimental Testing: Conduct Ames tests for mutagenicity or zebrafish embryo assays for ecotoxicity if literature data are absent .

- Theoretical Modeling: Use QSAR tools (e.g., EPI Suite) to predict biodegradability or bioaccumulation potential based on structural analogs .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis or thermal degradation .

- Light Sensitivity: Protect from UV exposure using amber glass vials. Monitor for color changes (e.g., yellowing indicates degradation) .

- Moisture Control: Use desiccants (silica gel) in storage cabinets. Conduct Karl Fischer titration to assess water content periodically .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification: Perform molecular docking studies (e.g., AutoDock Vina) against piperidine-targeted receptors (e.g., sigma-1 or opioid receptors) .

- In Vitro Assays: Use HEK293 cells transfected with candidate receptors to measure cAMP levels or calcium flux .

- Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via LC-MS to identify oxidation or dechlorination products .

Basic: How should researchers handle waste containing this compound?

Methodological Answer:

- Neutralization: Treat with 10% sodium bicarbonate to deactivate acidic byproducts before disposal .

- Regulatory Compliance: Follow local guidelines (e.g., EPA) for hazardous waste labeling and disposal. Use licensed contractors for incineration .

Advanced: What strategies mitigate steric hindrance during functionalization of the piperidine ring?

Methodological Answer:

- Protecting Groups: Temporarily protect the benzyloxy group with TMSCl to reduce steric bulk during substitutions .

- Microwave Synthesis: Apply microwave irradiation (100–150°C) to enhance reaction kinetics in sterically challenging reactions .

- Catalysis: Use Pd(OAc)₂/Xantphos for cross-coupling reactions, which tolerate bulky substituents .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 306.6 g/mol | |

| Solubility (Water) | Sparingly soluble (<1 mg/mL) | |

| Melting Point | 180–185°C (decomposes) | |

| LogP (Predicted) | 3.2 (Moderate lipophilicity) |

Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| Dichlorobenzyl alcohol | Hydrolysis of benzyl chloride | Use anhydrous conditions |

| Piperidine dimer | Over-alkylation | Control stoichiometry (1:1.1) |

| Chlorinated impurities | Residual Cl₂ in reagents | Purify reagents via distillation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.